1-(3,4-difluorophenyl)-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3,4-Difluorophenyl)-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using appropriate fluorinated aromatic compounds.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using suitable aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Difluorophenyl)-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorophenyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 1-(3,4-Difluorophenyl)-N-(2-propylphenyl)-1H-1,2,4-triazole-3-carboxamide
Uniqueness
1-(3,4-Difluorophenyl)-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the difluorophenyl and ethylphenyl groups can influence its binding affinity, selectivity, and overall pharmacokinetic profile.
Properties
Molecular Formula |
C17H14F2N4O |
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Molecular Weight |
328.32 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-N-(2-ethylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O/c1-2-11-5-3-4-6-15(11)21-17(24)16-20-10-23(22-16)12-7-8-13(18)14(19)9-12/h3-10H,2H2,1H3,(H,21,24) |
InChI Key |
OLYSVOAMKFKYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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